molecular formula C7H10O B8398581 Toluene water CAS No. 112270-21-0

Toluene water

Cat. No. B8398581
M. Wt: 110.15 g/mol
InChI Key: CMQCNTNASCDNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524906B2

Procedure details

As shown in step 6-v of Scheme 6, Compound 1020 (3.6 g, 13.5 mmol), potassium cyclopropyl-trifluoro-boron (2.5 g, 16.9 mmol), and potassium phosphate (8.6 g, 40.5 mmol) were taken up in about 80 mL of a toluene/water mixture. The reaction mixture was flushed with nitrogen gas for 10 minutes and Pd(PPh3)4 (1.4 g, (1.21 mmol) was added. The reaction mixture was refluxed for 18 hours, resulting in a mixture of products by HPLC analysis. The reaction was cooled, diluted with EtOAc and saturated NaCl. The organics were separated, dried (MgSO4), and concentrated under reduced pressure to provide a solid, which was purified by medium pressure silica gel chromatography (0-8% EtOAc/hexanes gradient) to give 5-bromo-2-cyclopropyl-3-methoxypyridine (Compound 1022, 0.54 g, 70% pure): ESMS (M+H) 227.9/229.9. This compound was used as is in subsequent reactions.
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl-trifluoro-boron
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:19]1([CH3:25])C=CC=C[CH:20]=1.O>CCOC(C)=O.[Na+].[Cl-]>[Br:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([CH:25]2[CH2:19][CH2:20]2)=[N:3][CH:4]=1 |f:1.2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC1=NC=C(C=C1OC)Br
Step Two
Name
potassium cyclopropyl-trifluoro-boron
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen gas for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Pd(PPh3)4 (1.4 g, (1.21 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
resulting in a mixture of products by HPLC analysis
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by medium pressure silica gel chromatography (0-8% EtOAc/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C1CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.